ROR|At Inverse agonist 6
Description
RORγt as a Master Regulator of Immune Cell Differentiation and Cytokine Production
RORγt is a nuclear receptor that functions as a master regulator, primarily by driving the differentiation of a specific subset of T helper cells known as Th17 cells. researchgate.net These cells are characterized by their production of a potent pro-inflammatory cytokine, Interleukin-17 (IL-17). The differentiation of Th17 cells is a critical arm of the adaptive immune system, essential for clearing certain types of pathogens, particularly extracellular bacteria and fungi. RORγt, in conjunction with another related nuclear receptor, RORα, plays a synergistic role in directing this differentiation process. acs.org The expression of RORγt is induced by a combination of cytokines, including TGF-β and IL-6, which in turn activates the transcription of genes essential for the Th17 cell lineage. acs.org
Beyond Th17 cells, RORγt is also expressed in other immune cell populations, including γδ T cells and innate lymphoid cells (ILCs), where it also governs the production of IL-17. plos.org The IL-17 family of cytokines, once secreted, acts on a wide range of cell types to induce the expression of other pro-inflammatory molecules, such as chemokines that recruit neutrophils and other immune cells to sites of inflammation.
RORγt as a Promising Target for Inflammatory and Autoimmune Diseases
While the RORγt-Th17-IL-17 axis is crucial for host defense, its dysregulation is a hallmark of numerous inflammatory and autoimmune diseases. acs.org Conditions such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease are characterized by an overactive Th17 response and excessive production of IL-17, leading to chronic inflammation and tissue damage. acs.orgmedchemexpress.com
The central role of RORγt in this pathogenic cascade makes it a highly attractive therapeutic target. acs.orgmedchemexpress.com The rationale is that by inhibiting the function of RORγt, it should be possible to dampen the differentiation of Th17 cells and curtail the production of IL-17 and other inflammatory mediators, thereby ameliorating the symptoms of these debilitating diseases. tandfonline.com Preclinical studies in various animal models of autoimmune diseases have demonstrated that the genetic deletion or pharmacological inhibition of RORγt leads to a significant reduction in disease severity. plos.org
Overview of RORγt Inverse Agonism as a Therapeutic Strategy
Targeting RORγt can be achieved through various pharmacological approaches, with inverse agonism being a particularly promising strategy. Unlike a neutral antagonist that simply blocks the binding of an activating ligand (agonist), an inverse agonist binds to the receptor and promotes an inactive conformation, thereby reducing its basal or constitutive activity. medchemexpress.com
RORγt exhibits a degree of constitutive activity, meaning it can drive gene expression even in the absence of a natural ligand. RORγt inverse agonists are small molecules designed to bind to the ligand-binding domain of the RORγt protein and induce a conformational change that prevents the recruitment of co-activator proteins necessary for gene transcription. nih.gov Instead, this inactive conformation may facilitate the recruitment of co-repressor proteins, further suppressing the expression of RORγt target genes like IL17A. nih.gov This mechanism of action offers a direct way to "turn down the volume" of the Th17 response, making it a highly sought-after therapeutic approach for a multitude of autoimmune conditions. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN6O5/c1-16(2)35-23-8-7-19(11-21(23)26(37)34(28(35)39)14-17-3-4-17)32-27(38)33-9-10-40-24(15-33)25(36)31-20-6-5-18(13-30)22(29)12-20/h5-8,11-12,16-17,24H,3-4,9-10,14-15H2,1-2H3,(H,31,36)(H,32,38)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSLTZISBFEOJ-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)N3CCOC(C3)C(=O)NC4=CC(=C(C=C4)C#N)Cl)C(=O)N(C1=O)CC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)N3CCO[C@H](C3)C(=O)NC4=CC(=C(C=C4)C#N)Cl)C(=O)N(C1=O)CC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rorγt Inverse Agonism As a Therapeutic Strategy
The development of RORγt inverse agonists represents a targeted therapeutic strategy aimed at the root cause of Th17-mediated inflammation. By directly inhibiting the master regulator of this pathway, these compounds offer the potential for a more profound and specific immunomodulatory effect compared to broader immunosuppressants.
The therapeutic principle is based on reducing the constitutive activity of RORγt, thereby decreasing the differentiation of pathogenic Th17 cells and their production of pro-inflammatory cytokines like IL-17A. medchemexpress.com This approach has the potential to be effective across a spectrum of autoimmune diseases where the Th17 pathway is a key driver of pathology. acs.org The specificity of targeting RORγt, which has a restricted expression pattern primarily within the immune system, is anticipated to minimize off-target effects that are often associated with less specific immunosuppressive therapies. The ongoing research and clinical development of various RORγt inverse agonists underscore the significant therapeutic promise of this innovative approach to treating autoimmune and inflammatory diseases.
Preclinical Investigations and Biological Impact of Rorγt Inverse Agonism
In Vitro Cellular Assays for RORγt Inhibitory Activity
Comprehensive in vitro characterization is essential to determine the potency and mechanism of action of any RORγt inverse agonist. Standard assays evaluate the direct inhibition of RORγt activity and the subsequent functional consequences on inflammatory cytokine production and Th17 cell differentiation.
Luciferase Reporter Assays and Fluorescence Resonance Energy Transfer (FRET) Assays
Luciferase reporter and FRET assays are fundamental tools for quantifying the direct inhibitory effect of a compound on RORγt transcriptional activity. Luciferase assays typically utilize a reporter gene under the control of RORγt response elements. A decrease in luciferase expression in the presence of an inverse agonist indicates target engagement and inhibition. FRET assays, on the other hand, can measure the compound's ability to disrupt the interaction between RORγt and its coactivators.
While these assays are standard in the field for characterizing RORγt inverse agonists, specific data for RORγt Inverse Agonist 6 in publicly available literature is limited.
Inhibition of Proinflammatory Cytokine Production (e.g., IL-17A/F, IL-22) in Primary Cells
A key functional consequence of RORγt inhibition is the suppression of pro-inflammatory cytokine production by immune cells. Primary cells, such as peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells, are stimulated under conditions that promote Th17 differentiation and cytokine secretion. The ability of an inverse agonist to reduce the levels of key cytokines like IL-17A, IL-17F, and IL-22 is a critical measure of its potential therapeutic efficacy.
Suppression of Th17 Cell Differentiation
The master regulator role of RORγt in Th17 lineage commitment makes the suppression of Th17 cell differentiation a hallmark of effective RORγt inverse agonists. This is typically assessed by culturing naive CD4+ T cells under Th17-polarizing conditions in the presence of the test compound. The percentage of cells expressing IL-17A is then quantified by flow cytometry.
Specific experimental data detailing the direct impact of RORγt Inverse Agonist 6 on the in vitro differentiation of Th17 cells has not been extensively published.
In Vivo Efficacy Studies in Animal Models of Autoimmune and Inflammatory Diseases
Animal models are indispensable for evaluating the therapeutic potential of RORγt inverse agonists in a complex biological system. These models mimic key aspects of human autoimmune diseases and provide a platform to assess a compound's ability to modulate disease-relevant pathways and ameliorate clinical signs.
Modulation of IL-17A Gene Expression in Mouse Pharmacodynamics Models by RORγt Inverse Agonist 6
Pharmacodynamic (PD) models are crucial for demonstrating target engagement and downstream pathway modulation in vivo. For RORγt inverse agonists, a common PD model involves inducing IL-17A expression in mice, often through the administration of IL-23, and then assessing the ability of the compound to suppress this induction.
RORγt Inverse Agonist 6 has been shown to effectively suppress IL-17A gene expression in a mouse pharmacodynamics model stimulated with IL-23 medchemexpress.com. This finding provides direct evidence of its in vivo biological activity and its potential to modulate the IL-23/IL-17 axis, a critical pathway in many autoimmune diseases.
| Model | Stimulus | Compound | Key Finding | Reference |
|---|---|---|---|---|
| Mouse Pharmacodynamics Model | IL-23 | RORγt Inverse Agonist 6 | Suppression of IL-17A gene expression | medchemexpress.com |
Amelioration of Disease Manifestations in Rodent Models (e.g., Experimental Autoimmune Encephalomyelitis (EAE), Type II Collagen-Induced Arthritis, IL-23-induced Psoriasis-like Lesions, Allergic Airway Inflammation)
The ultimate preclinical validation for a potential autoimmune disease therapeutic is its efficacy in relevant animal models. These include:
Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis.
Type II Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis.
IL-23-induced Psoriasis-like Lesions: A model for psoriasis.
Allergic Airway Inflammation: A model for asthma.
While the suppression of IL-17A by RORγt Inverse Agonist 6 in a pharmacodynamic model is a strong indicator of its potential, specific studies detailing its efficacy in these established rodent models of autoimmune and inflammatory diseases are not currently available in the public domain.
Impact on Immune Cell Populations and Inflammatory Markers (e.g., eosinophils, CD4+ lymphocytes, neutrophilic inflammation)
The biological impact of RORγt inverse agonism is primarily characterized by its modulation of immune responses, particularly those driven by T helper 17 (Th17) cells. Th17 cells, a subset of CD4+ lymphocytes, are critically dependent on the transcription factor RORγt for their differentiation and the production of pro-inflammatory cytokines. nih.govnih.gov Consequently, inverse agonists targeting RORγt are designed to suppress the inflammatory cascades mediated by these cells. Preclinical investigations into RORγt Inverse agonist 6, also identified as compound 43, have centered on its ability to inhibit the expression of key inflammatory markers that are hallmarks of Th17-driven pathology. rcsb.orgresearchgate.netmedchemexpress.com
Detailed Research Findings
Research has specifically demonstrated that RORγt Inverse agonist 6 effectively suppresses the gene expression of Interleukin-17A (IL-17A) in vivo. rcsb.orgmedchemexpress.comchemsrc.com IL-17A is the signature cytokine of Th17 cells and a potent mediator of inflammation, playing a crucial role in recruiting and activating neutrophils at inflammatory sites. nih.govmorressier.com
In a murine pharmacodynamics model designed to assess the in vivo activity of the compound, administration of RORγt Inverse agonist 6 led to a significant, dose-dependent reduction in IL-17A expression stimulated by IL-23. rcsb.orgresearchgate.netmedchemexpress.com This demonstrates the compound's ability to engage its target and produce a measurable biological effect on a key inflammatory pathway.
| Compound | Model System | Key Inflammatory Marker | Observed Effect | Reference |
|---|---|---|---|---|
| RORγt Inverse agonist 6 (compound 43) | IL-23 Stimulated Mouse Pharmacodynamics Model | IL-17A Gene Expression | 59% inhibition of expression compared to vehicle. medchemexpress.comchemsrc.com | rcsb.orgresearchgate.net |
Impact on Neutrophilic Inflammation
The substantial reduction in IL-17A production by RORγt Inverse agonist 6 has direct implications for neutrophilic inflammation. IL-17A is a primary driver of airway neutrophilia, which is characteristic of certain severe forms of asthma and other chronic inflammatory diseases. nih.gov By inhibiting the RORγt-dependent transcription of the Il17a gene, RORγt Inverse agonist 6 effectively curtails the signaling cascade that leads to the recruitment and accumulation of neutrophils, thereby mitigating neutrophilic inflammation. rcsb.orgnih.gov While studies on other potent RORγt inverse agonists have confirmed the capacity to suppress pulmonary neutrophilia in preclinical models of allergic airway hyperresponsiveness, the specific effect of RORγt Inverse agonist 6 is inferred from its potent and direct inhibition of IL-17A. nih.gov
Impact on CD4+ Lymphocytes
The primary effect of RORγt Inverse agonist 6 on CD4+ lymphocytes is not a general depletion of this cell population but rather a highly specific modulation of the Th17 lineage. RORγt is the master regulator that directs the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells. nih.govnih.gov By binding to RORγt and promoting an inactive conformation, RORγt Inverse agonist 6 inhibits this differentiation program. nih.gov This leads to a reduced population of functional Th17 cells and a corresponding decrease in their effector cytokines, most notably IL-17A. Studies in RORγ-deficient mice, whose phenotype is mimicked by RORγt inverse agonists, show reduced numbers of CD4+ lymphocytes in models of allergic airway inflammation, underscoring the potential of this class of compounds to modulate this cell population in disease contexts. nih.gov
Impact on Eosinophils
While Th17-mediated inflammation is often characterized by neutrophilia, the broader role of RORγt in allergic inflammation has also been investigated. Studies involving RORγ-null mice have demonstrated reduced numbers of eosinophils in models of ovalbumin-induced allergic airway inflammation. nih.gov This suggests a potential role for the RORγt pathway in regulating eosinophilic inflammation. However, specific preclinical data detailing the direct impact of RORγt Inverse agonist 6 on eosinophil populations have not been extensively reported in the available literature. The primary focus of its characterization has been on the Th17/IL-17/neutrophil axis.
Synthetic Strategies and Chemical Development of Rorγt Inverse Agonists
General Synthetic Approaches for Small Molecule RORγt Inverse Agonists
The synthesis of RORγt inverse agonists encompasses a variety of chemical scaffolds, each requiring a tailored synthetic approach. A central goal is the construction of molecules that can effectively bind to the ligand-binding domain of the RORγt protein. Structure-based design, leveraging X-ray crystal structures, has been instrumental in guiding the development of these synthetic routes. nih.govnih.gov
Commonly pursued molecular architectures include quinolines, biaryl derivatives, and complex heterocyclic systems. For instance, the synthesis of 6-substituted quinoline (B57606) modulators has been a focus of investigation. nih.gov Similarly, biaryl-carboxylamide series have been developed as potent inverse agonists. nih.gov Another approach involves the creation of conformationally constrained molecules, such as quinazolinedione derivatives, to improve pharmacokinetic profiles. nih.gov
A convergent strategy is often employed, where key fragments of the final molecule are synthesized separately and then combined in the later stages. For example, a chromatography-free, decagram-scale synthesis of the inverse agonist A-9758 was developed using a reductive alkylation to connect an indole (B1671886) and a benzaldehyde (B42025) intermediate. acs.org The synthesis of N-sulfonamide tetrahydroquinoline derivatives, another class of RORγt modulators, involves reducing a dihydroquinolinone, followed by reaction with a sulfonyl chloride and a subsequent Buchwald-Hartwig coupling reaction to introduce further diversity. mdpi.com
The table below summarizes various scaffolds and their corresponding general synthetic strategies.
| Scaffold Class | Key Synthetic Reactions | Purpose of Approach |
| 6-Substituted Quinolines | Optimization of substituents at the quinoline 6-position. nih.gov | To produce compounds with high receptor affinity and potent inverse agonist activity. nih.gov |
| Biaryl Carboxylamides | Structure-based design and synthesis of biaryl cores with amide linkers. nih.gov | To achieve potent and selective RORγ inverse agonism with oral bioavailability. nih.gov |
| Conformationally Constrained Quinazolinediones | Synthesis of rigid U-shaped scaffolds, such as morpholine (B109124) analogues. nih.gov | To improve pharmacokinetic profiles by reducing flexibility. nih.gov |
| Indole-based (e.g., A-9758) | Convergent synthesis involving reductive alkylation of indole and benzaldehyde intermediates. acs.org | To enable late-stage diversification and facilitate scalable, chromatography-free synthesis. acs.org |
| N-sulfonamide Tetrahydroquinolines | Reduction, sulfonylation, and Buchwald-Hartwig coupling. mdpi.com | To create novel scaffolds for exploring agonist and inverse agonist mechanisms. mdpi.com |
| Tricyclic Analogues | Design and synthesis of novel tricyclic systems. acs.org | To develop potent compounds with excellent oral bioavailability and in vivo efficacy. acs.org |
Scale-Up and Purification Methodologies
Transitioning from laboratory-scale synthesis to large-scale production presents significant challenges, including the need for cost-effective, efficient, and reproducible processes. A primary obstacle in early discovery routes is the heavy reliance on chromatographic purification, which is often difficult to scale. acs.org
To address this, second-generation synthetic routes are developed with a focus on eliminating chromatography. A notable example is the synthesis of A-9758, a potent RORγt inverse agonist. The initial discovery route required more than five chromatography steps. acs.org A revised, chromatography-free synthesis was successfully developed to produce the compound on a 50-gram scale. acs.org This improved process started from less expensive materials and featured a more efficient 8-step linear sequence compared to the original 11 steps. acs.org
Key strategies for developing chromatography-free syntheses include:
Telescoping reactions: Combining multiple reaction steps without isolating intermediates to reduce handling and purification needs.
Crystallization: Designing final products and key intermediates that can be purified through crystallization, a highly scalable and efficient method.
Solvent extraction and washes: Utilizing liquid-liquid extractions and washes with acidic or basic aqueous solutions to remove impurities. acs.org
In the redesigned synthesis of A-9758, rigorous purification of precursors was avoided, and the final product was isolated in high purity through non-chromatographic methods. acs.org This approach not only facilitates large-scale production for pre-clinical and clinical studies but also reduces manufacturing costs and environmental impact.
Enabling Chemical Diversity for Structure-Activity Relationship Exploration
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov This requires the synthesis of a diverse library of related compounds to probe how specific structural changes affect biological activity. nih.gov
Synthetic strategies are often designed to allow for late-stage diversification. This means that key structural modifications can be introduced in the final steps of the synthesis, enabling the rapid generation of many analogues from a common intermediate. The convergent synthesis of A-9758, for instance, was specifically designed to enable late-stage SAR studies of the amide moiety. acs.org
Several key molecular interactions and regions of the RORγt ligand-binding pocket are targeted for SAR exploration:
Hydrogen Bonding: The interaction with specific amino acid residues, such as His479, has been identified as critical for improving the inverse agonist effect. nih.gov SAR campaigns often focus on introducing or optimizing hydrogen bond donors and acceptors in the molecule.
Hydrophobic Pockets: The ligand-binding domain contains hydrophobic regions, and modifying substituents to improve interactions within these pockets can enhance potency.
Allosteric Sites: In addition to the main (orthosteric) binding pocket, allosteric sites have been identified. nih.gov Exploring chemical diversity allows for the potential discovery of ligands that bind to these alternative sites, which can offer different pharmacological profiles. nih.govnih.gov
By systematically modifying different parts of the molecular scaffold—such as the core, linkers, and peripheral substituents—researchers can build a comprehensive understanding of the SAR. For example, in the 6-substituted quinoline series, optimization of the substituents at the 6-position led to compounds with high affinity and potent inverse agonist activity. nih.gov Similarly, modifying the N1 position of the quinazoline (B50416) moiety in another series resulted in enhanced reporter activity. nih.gov
The table below details specific examples of SAR exploration.
| Compound Series | Region Modified | Impact on Activity |
| 6-Substituted Quinolines | Substituents at the quinoline 6-position. nih.gov | Produced compounds with high affinity and identified a key hydrogen-bond interaction with Glu379. nih.gov |
| Biaryl Carboxylamides | Carboxylamide portion. nih.gov | Established a key hydrogen bond with His479, significantly improving the inverse agonist effect. nih.gov |
| Quinazolinediones | N1 position of the quinazoline moiety. nih.gov | Led to an enhancement of reporter gene activity. nih.gov |
This systematic exploration of chemical diversity is essential for fine-tuning a molecule's properties to create a successful clinical candidate.
Emerging Research Directions and Future Opportunities for Rorγt Inverse Agonists
Exploration of Differential Regulatory Mechanisms by Distinct Inverse Agonist Types ("short" vs. "long" inverse agonists)
A key area of emerging research is the classification and characterization of RORγt inverse agonists based on their structural properties and resulting mechanisms of action. This has led to the distinction between "short" and "long" inverse agonists, which exhibit different effects on the RORγt ligand-binding domain (LBD) and its interaction with co-regulator proteins.
"RORγt Inverse agonist 6" has been identified as a "short" inverse agonist. The primary distinction between these two classes lies in their interaction with the co-activator and co-repressor binding sites of the RORγt protein.
"Short" inverse agonists , such as RORγt Inverse agonist 6, function by displacing co-activator peptides while simultaneously recruiting co-repressor peptides. This dual action effectively shuts down the transcriptional activity of RORγt.
"Long" inverse agonists , on the other hand, primarily act by displacing both co-activator and co-repressor peptides.
This differential engagement with co-regulator proteins suggests that "short" and "long" inverse agonists may have distinct downstream effects on gene expression and cellular responses. Understanding these nuanced mechanisms is crucial for designing inverse agonists with more precise and potentially safer therapeutic profiles. Molecular dynamics simulations have further elucidated these differences, showing that "short" inverse agonists can destabilize specific helical structures within the LBD (like H11') and dislocate others (H12), while "long" inverse agonists may lead to the separation and unwinding of different helices (H11 and H12). These structural insights are invaluable for the rational design of future RORγt modulators. mdpi.com
Potential for Novel Therapeutic Applications Beyond Established Autoimmune Diseases
While the initial focus for RORγt inverse agonists has been on prevalent autoimmune diseases like psoriasis and rheumatoid arthritis, a growing body of preclinical and early clinical evidence suggests their therapeutic utility in a wider range of conditions.
Inflammatory Bowel Disease (IBD): The role of the Th17 pathway in the pathogenesis of IBD, which includes Crohn's disease and ulcerative colitis, is well-documented. bioworld.com RORγt inverse agonists have shown promise in animal models of colitis by reducing inflammation and ameliorating disease severity. nih.govesmed.org For instance, the oral administration of the RORγt inhibitor BI119 improved clinical signs in a mouse model of colitis. nih.gov Furthermore, compounds like ROR-107 and PBT002, which also possess RORγt inverse agonist activity, have demonstrated the ability to attenuate inflammation in preclinical IBD models. bioworld.comnih.gov
Multiple Sclerosis (MS): As a central nervous system autoimmune disease where Th17 cells are key pathogenic drivers, MS represents a significant potential application for RORγt inverse agonists. nih.gov Preclinical studies using the experimental autoimmune encephalomyelitis (EAE) animal model have shown that RORγt inverse agonists can be effective. nih.gov Innovimmune's INV-17 portfolio of RORγ inverse agonists has demonstrated preclinical efficacy in animal models of multiple sclerosis. innovimmune.com
Asthma: Certain forms of asthma, particularly those characterized by neutrophilic inflammation, are often resistant to standard corticosteroid treatment. The Th17 pathway and its signature cytokine, IL-17, are implicated in this severe asthma phenotype. The RORγt inverse agonist VTP-938 has been shown to reduce airway neutrophilia and hyperresponsiveness in animal models of neutrophilic asthma, suggesting a potential new therapeutic strategy for this hard-to-treat patient population. bohrium.comnih.gov
Systemic Lupus Erythematosus (SLE): Research has identified a role for RORγt-expressing regulatory T cells (Tregs) in the pathogenesis of SLE. nih.gov These cells can produce the pro-inflammatory cytokine IL-17. Specific interference with RORγt activation in preclinical models of lupus has resulted in significant amelioration of disease symptoms, highlighting the potential of RORγt-directed therapies for SLE. nih.gov
Continued Development of High-Affinity and Potent RORγt Inverse Agonists
The quest for more effective and safer RORγt inverse agonists is a major focus of drug development efforts. The goal is to identify compounds with high affinity for the RORγt LBD, potent inverse agonist activity, and favorable pharmacokinetic properties. Several promising candidates have emerged from these efforts and have progressed into clinical trials.
| Compound Name | Developer/Sponsor | Key Characteristics |
| BMS-986251 | Bristol Myers Squibb | An orally active and selective RORγt inverse agonist with an EC50 of 12 nM for RORγt GAL4. It demonstrated robust efficacy in preclinical models of psoriasis. medchemexpress.comimmune-system-research.comnih.gov The development of this compound has been discontinued. patsnap.com |
| Cedirogant (ABBV-157) | AbbVie | An orally active RORγt inverse agonist that has been evaluated in Phase II clinical trials for the treatment of moderate-to-severe chronic plaque psoriasis. patsnap.commedchemexpress.comoup.comselleckchem.commedchemexpress.com |
| IMU-935 | Immunic, Inc. | A highly potent and selective inverse agonist of RORγt. It has undergone Phase 1 clinical trials in healthy volunteers and psoriasis patients. imux.comusc.edu.auprnewswire.comnih.govimux.com |
These examples represent a fraction of the extensive research and development landscape for RORγt inverse agonists. The continued exploration of structure-activity relationships, guided by crystallographic and computational modeling, is expected to yield next-generation compounds with improved efficacy, selectivity, and safety profiles, further expanding the therapeutic potential of this promising class of drugs. nih.gov
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to determine the inverse agonist efficacy of compound 6 on RORγt?
- Methodology : Use dual FRET assays to measure RORγt inhibition potency (IC50) and % max inhibition. For example, inverse agonist 6 exhibited an IC50 of 45.3 nM and 71.7% max inhibition in a dual FRET assay without a surrogate agonist .
- Validation : Confirm direct binding via microscale thermophoresis (MST) or protein thermal shift (PTS) assays. Cocrystallization (e.g., PDB: 6LOB) and X-ray diffraction provide structural validation of ligand-receptor interactions .
Q. How does inverse agonist 6 differ mechanistically from other RORγt inverse agonists?
- Key distinction : Compound 6 is classified as a “short” inverse agonist due to its destabilization of helix H11’ and dislocation of H12, whereas “long” inverse agonists (e.g., 7h) unwind H12 and separate H11. These differences alter cofactor recruitment (e.g., corepressors vs. coactivators) .
- Experimental evidence : Molecular dynamics (MD) simulations show that compound 6 disrupts the His479-Tyr502 hydrogen bond, destabilizing the active conformation of RORγt .
Advanced Research Questions
Q. How can crystallography-guided structural modifications at the 6-position of carbazole derivatives switch compound functionality (inverse agonist → agonist → long inverse agonist)?
- Method : Perform iterative 6-position substitutions (e.g., increasing substituent size) and validate functional outcomes via:
- FRET assays to measure IC50 and % inhibition shifts.
- Cocrystallization (e.g., agonist 7d: PDB 6LOA; long inverse agonist 7h: PDB 6LO9) to observe helix rearrangements .
Q. What experimental strategies resolve contradictions in cofactor recruitment profiles between “short” and “long” inverse agonists?
- Contradiction : “Short” inverse agonist 6 recruits corepressors (e.g., NCoR1/2), while “long” inverse agonists (e.g., 7h) dispel both coactivators and corepressors .
- Resolution :
- Use AlphaScreen assays to quantify cofactor peptide interactions (e.g., NCoA1, PGC1α).
- Compare MD simulation trajectories to correlate helix stability (H11/H12) with cofactor binding .
Q. How do hydrogen/deuterium exchange (HDX) mass spectrometry and MD simulations complement crystallography in studying RORγt inverse agonist mechanisms?
- HDX application : Monitor ligand-induced conformational changes (e.g., helix stabilization/destabilization). For example, HDX revealed that inverse agonist 6 disrupts H12 dynamics, while agonists stabilize H12 via His479-Tyr502 hydrogen bonding .
- MD simulations : Provide dynamic insights into helix rearrangements (e.g., H11’ destabilization by compound 6) over timeframes inaccessible to crystallography .
Data Contradiction Analysis
Q. Why do some studies report inverse agonist 6 as a corepressor recruiter, while others show no significant cofactor interaction?
- Possible factors :
- Assay conditions : Use of surrogate agonists (e.g., in FRET) may mask corepressor recruitment. Validate via dual FRET without surrogate agonists .
- Cell-type variability : Primary T cells vs. immortalized lines may exhibit differential cofactor availability.
Methodological Tables
Key Research Recommendations
- Prioritize structure-activity relationship (SAR) studies at the 6-position of carbazole derivatives for functional switching.
- Integrate MD simulations with experimental data to predict downstream transcriptional effects of helix rearrangements.
- Address assay variability by adopting standardized protocols (e.g., FAIR data principles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
